Uridine, 5'-(P,P',P'',P''-tetrahydrogen imidotriphosphate)
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Overview
Description
Uridine, 5’-(P,P’,P’‘,P’'-tetrahydrogen imidotriphosphate) is a non-hydrolyzable nucleotide that plays a crucial role in the synthesis of RNA oligonucleotides. It is a phosphorylated uridine compound used as a key substrate for enzymes participating in pyrimidine nucleotide metabolism and nucleoside synthesis .
Chemical Reactions Analysis
Uridine, 5’-(P,P’,P’‘,P’'-tetrahydrogen imidotriphosphate) is known for its stability and resistance to hydrolysis. It does not undergo typical oxidation, reduction, or substitution reactions due to its non-hydrolyzable nature . The compound is primarily used in enzymatic reactions for the synthesis of RNA oligonucleotides .
Scientific Research Applications
Uridine, 5’-(P,P’,P’‘,P’'-tetrahydrogen imidotriphosphate) has several scientific research applications:
Chemistry: Used as a substrate in nucleotide synthesis and enzymatic reactions.
Biology: Plays a role in RNA synthesis and nucleotide metabolism.
Industry: Utilized in the production of RNA oligonucleotides for research and pharmaceutical purposes.
Mechanism of Action
The compound exerts its effects by serving as a substrate for enzymes involved in pyrimidine nucleotide metabolism and nucleoside synthesis. It participates in the synthesis of RNA oligonucleotides, which are essential for various biological processes .
Comparison with Similar Compounds
Uridine, 5’-(P,P’,P’‘,P’'-tetrahydrogen imidotriphosphate) is unique due to its non-hydrolyzable nature, making it stable and resistant to typical chemical reactions. Similar compounds include other phosphorylated nucleotides such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP), which are hydrolyzable and participate in energy transfer and signaling pathways .
Properties
Molecular Formula |
C9H16N3O14P3 |
---|---|
Molecular Weight |
483.16 g/mol |
IUPAC Name |
[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid |
InChI |
InChI=1S/C9H16N3O14P3/c13-5-1-2-12(9(16)10-5)8-7(15)6(14)4(25-8)3-24-27(17,18)11-28(19,20)26-29(21,22)23/h1-2,4,6-8,14-15H,3H2,(H,10,13,16)(H2,21,22,23)(H3,11,17,18,19,20)/t4-,6?,7+,8-/m1/s1 |
InChI Key |
OZIBFYOFLVBDIY-PDVZPSIWSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O)O |
Origin of Product |
United States |
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